molecular formula C10H12FNO2S B4801209 N-cyclopropyl-1-(2-fluorophenyl)methanesulfonamide

N-cyclopropyl-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B4801209
M. Wt: 229.27 g/mol
InChI Key: CACWFWMTZATXMV-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(2-fluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a cyclopropylamine group attached to a methanesulfonamide backbone and a 2-fluorophenyl substituent.

Properties

IUPAC Name

N-cyclopropyl-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2S/c11-10-4-2-1-3-8(10)7-15(13,14)12-9-5-6-9/h1-4,9,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACWFWMTZATXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(2-fluorophenyl)methanesulfonamide typically involves the reaction of cyclopropylamine with 2-fluorobenzaldehyde to form an intermediate, which is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products include sulfonic acids or sulfoxides.

    Reduction: The major products are amines or alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-cyclopropyl-1-(2-fluorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of N-cyclopropyl-1-(2-fluorophenyl)methanesulfonamide with structurally related compounds:

Table 1: Structural Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
This compound C₁₀H₁₁FNO₂S 228.26 g/mol Cyclopropyl, 2-fluorophenyl Enhanced metabolic stability
N-(2-cyanophenyl)-1-phenylmethanesulfonamide C₁₄H₁₂N₂O₂S 272.32 g/mol Phenyl, 2-cyanophenyl Cyano group for polar interactions
Prasugrel (reference) C₂₀H₂₀FNO₃S 373.44 g/mol Thienopyridine, trifluoromethyl Antiplatelet agent

Key Differences and Implications

The cyclopropyl moiety imposes ring strain, possibly enhancing reactivity or altering binding kinetics relative to bulkier groups like phenyl in N-(2-cyanophenyl)-1-phenylmethanesulfonamide.

Biological Activity: Prasugrel, a thienopyridine derivative, shares a sulfonamide group but acts as a prodrug requiring metabolic activation. In contrast, this compound’s direct sulfonamide structure may confer immediate enzyme-targeting capabilities . The absence of a cyano or trifluoromethyl group in the target compound suggests differences in solubility and membrane permeability compared to analogs.

Synthetic Pathways: The synthesis of related compounds, such as 4-cyclopropyl-5-(2-fluorophenyl)thiazole derivatives, involves condensation reactions with thiosemicarbazide and brominated ketones . This contrasts with the simpler sulfonylation routes used for N-(2-cyanophenyl)-1-phenylmethanesulfonamide.

Research Findings and Limitations

  • Evidence Gaps : Direct pharmacological data for this compound are sparse. Most studies focus on structural analogs (e.g., prasugrel derivatives) or synthesis methodologies .
  • Computational Predictions: Molecular docking studies suggest that the fluorine atom in the target compound may improve binding to enzymes like cyclooxygenase-2 (COX-2) due to halogen bonding, a feature absent in non-fluorinated analogs.
  • Stability and Reactivity: Cyclopropane rings are prone to ring-opening under acidic conditions, which may limit the compound’s utility in oral formulations compared to more stable aryl groups in N-(2-cyanophenyl)-1-phenylmethanesulfonamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopropyl-1-(2-fluorophenyl)methanesulfonamide
Reactant of Route 2
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N-cyclopropyl-1-(2-fluorophenyl)methanesulfonamide

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